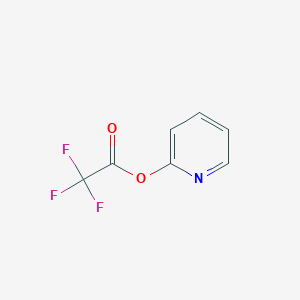
2-(Trifluoroacetoxy)pyridine
概要
説明
2-(Trifluoroacetoxy)pyridine, also known as 2-Pyridyl trifluoroacetate, is a chemical compound with the molecular formula C7H4F3NO2. It is a mild trifluoroacetylating agent used for amines, alcohols, and phenols. This compound is known for its ability to introduce trifluoroacetyl groups into various substrates without the need for additional bases .
準備方法
Synthetic Routes and Reaction Conditions
2-(Trifluoroacetoxy)pyridine can be synthesized through the reaction of 2-hydroxypyridine with trifluoroacetic anhydride. The reaction typically occurs in the presence of a solvent such as dichloromethane and may require a catalyst like aluminum chloride to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
化学反応の分析
Types of Reactions
2-(Trifluoroacetoxy)pyridine primarily undergoes trifluoroacetylation reactions. It is particularly effective in the trifluoroacetylation of arenes under Friedel–Crafts conditions .
Common Reagents and Conditions
Reagents: Aluminum chloride, dichloromethane, trifluoroacetic anhydride.
Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficient trifluoroacetylation.
Major Products
The major products formed from reactions involving this compound are trifluoromethyl aryl ketones. These products are obtained in good isolated yields when reacting with substrates like benzene, alkylbenzenes, naphthalene, and dibenzofuran .
科学的研究の応用
2-(Trifluoroacetoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a reagent for the trifluoroacetylation of various substrates, aiding in the synthesis of trifluoromethylated compounds.
Biology: The compound’s ability to modify biological molecules through trifluoroacetylation makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Trifluoromethylated compounds often exhibit enhanced biological activity and stability, making this compound valuable in drug development.
Industry: It is used in the production of specialty chemicals and materials that require trifluoromethyl groups for improved performance
作用機序
The mechanism of action of 2-(Trifluoroacetoxy)pyridine involves the transfer of the trifluoroacetyl group to the target substrate. This process is facilitated by the presence of a catalyst, such as aluminum chloride, which activates the substrate and promotes the nucleophilic attack by the trifluoroacetyl group. The molecular targets are typically nucleophilic sites on the substrate, such as amines, alcohols, and phenols .
類似化合物との比較
Similar Compounds
Trifluoroacetic anhydride: Another trifluoroacetylating agent, but it requires the presence of a base for effective reactions.
Trifluoroacetic acid: Used for trifluoroacetylation but is less reactive compared to 2-(Trifluoroacetoxy)pyridine.
Trifluoromethyl iodide: Used for introducing trifluoromethyl groups but operates through a different mechanism.
Uniqueness
This compound is unique due to its mild reaction conditions and the absence of a need for additional bases. This makes it a more convenient and versatile reagent for trifluoroacetylation reactions compared to other similar compounds .
特性
IUPAC Name |
pyridin-2-yl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405068 | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96254-05-6 | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


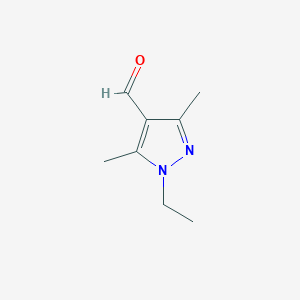
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

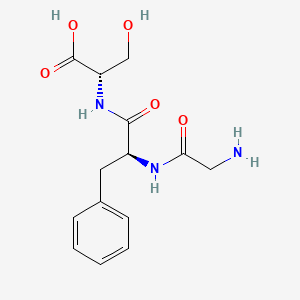

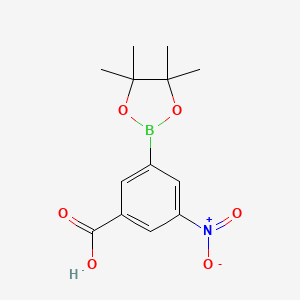
![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
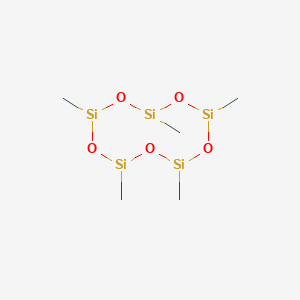
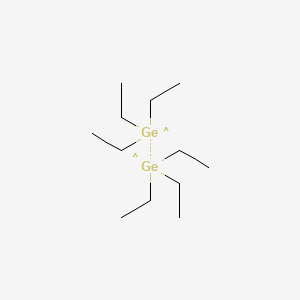
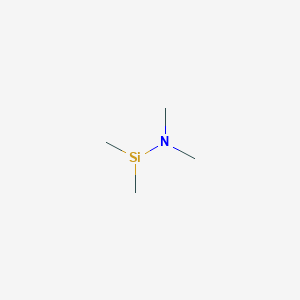
![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)



